molecular formula C17H16N4O6S B11524148 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11524148
M. Wt: 404.4 g/mol
InChI Key: VUYCADVBXMHEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, nitro, and ester groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitroso or nitro derivative, while reduction of the nitro group may yield an amino derivative.

Scientific Research Applications

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its diverse functional groups and potential biological activities.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with various functional groups. Examples include:

Uniqueness

The uniqueness of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O6S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C17H16N4O6S/c1-2-27-17(24)14-13(9-5-3-4-6-11(9)21(25)26)10(7-18)16(20-15(14)23)28-8-12(19)22/h3-6,13-14H,2,8H2,1H3,(H2,19,22)(H,20,23)

InChI Key

VUYCADVBXMHEPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.